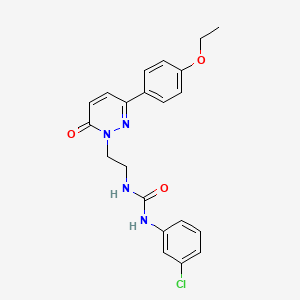

1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

This urea derivative features a 3-chlorophenyl group linked via a urea bridge to an ethyl chain terminating in a 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety. While direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., pyridazinone- and urea-containing derivatives) demonstrate activities such as kinase inhibition and antiangiogenic effects .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-2-29-18-8-6-15(7-9-18)19-10-11-20(27)26(25-19)13-12-23-21(28)24-17-5-3-4-16(22)14-17/h3-11,14H,2,12-13H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXTWDEARILIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl ureas with various heterocyclic derivatives. The general method includes:

- Refluxing a mixture of the appropriate substituted phenyl compound with urea and an ethyl acetoacetate derivative in a suitable solvent (e.g., ethanol).

- Purification through crystallization to yield the final product.

The molecular structure can be confirmed using techniques such as NMR and IR spectroscopy, which reveal characteristic peaks corresponding to functional groups present in the compound.

Anti-Inflammatory Activity

Several studies have evaluated the anti-inflammatory effects of compounds related to this urea derivative. For instance, derivatives containing pyrazole and pyridazine rings have shown significant inhibition of edema in animal models.

- Case Study : A study reported that a related compound demonstrated an inhibition percentage of 85.23% , outperforming standard anti-inflammatory drugs like indomethacin (72.99%) and celecoxib (83.76%) .

The mechanism is believed to involve the inhibition of key inflammatory mediators, such as prostaglandins.

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer properties, particularly against hepatocellular carcinoma (HCC).

- Mechanism : The presence of chlorophenyl and ethoxyphenyl substituents may enhance the compound's ability to interact with cancer cell pathways. For example, modifications in the aryl urea moiety have been shown to retain or improve selectivity against cancer cell lines such as HepG2 .

- Research Findings : In vitro studies have indicated that certain analogs exhibit IC50 values comparable to Sorafenib, a well-known cancer treatment, suggesting that these compounds may serve as effective alternatives or adjuncts in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:

- Substituents Influence : Variations in substituents on the phenyl rings significantly affect both anti-inflammatory and anti-cancer activities. For instance, hydroxyl or methoxy groups can enhance hydrogen bonding interactions with target proteins .

- Key Findings : Compounds with specific substituents showed IC50 values ranging from 5.02 µM to 20.95 µM , indicating a range of potency that can be fine-tuned through structural modifications .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations :

- Urea vs. Acetamide: The target compound’s urea group (vs.

- Heterocyclic Core: Pyridazinone in the target compound (vs. triazole in T.2 ) may alter electronic properties and metabolic stability.

- Synthesis Efficiency: Urea derivatives like 6f achieve high yields (>80%) via straightforward routes , whereas pyridazinone derivatives (e.g., ) require prolonged reflux (24 hours), suggesting synthetic complexity for the target compound.

Key Observations :

- The ethoxyphenyl-pyridazinone moiety in the target compound may enhance kinase inhibition compared to triazole-containing T.2, as pyridazinones are known ATP-competitive inhibitors .

- Chlorophenyl substituents (common in ) are associated with improved pharmacokinetic profiles due to balanced lipophilicity.

Physicochemical Properties

- Solubility: Pyridazinone’s polarity may counterbalance the hydrophobic 3-chlorophenyl group, aiding aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.